

understanding the hallucinogenic properties of harmine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Harmine*

Cat. No.: *B1663883*

[Get Quote](#)

An In-depth Technical Guide to the Hallucinogenic Properties of **Harmine**

Abstract

Harmine is a β -carboline alkaloid derived from plants such as *Peganum harmala* and *Banisteriopsis caapi*, the latter being a primary component of the psychoactive Amazonian brew, ayahuasca.[1][2] Its hallucinogenic properties are the result of a complex pharmacodynamic profile, primarily characterized by its potent, reversible inhibition of monoamine oxidase A (MAO-A).[1][3] This action increases the synaptic availability of monoamine neurotransmitters. Additionally, **harmine** interacts directly with several neurotransmitter receptors, most notably the serotonin 5-HT_{2A} receptor, which is a key target for classic psychedelic compounds.[1][4] This guide provides a detailed examination of the mechanisms of action, quantitative pharmacological data, and key experimental methodologies used to elucidate the hallucinogenic properties of **harmine**, intended for researchers and drug development professionals.

Pharmacodynamics: Core Mechanisms of Action

Harmine's psychoactive effects are not attributed to a single mechanism but rather a confluence of its actions on enzymatic and receptor systems.

Monoamine Oxidase-A (MAO-A) Inhibition

The most well-characterized action of **harmine** is its function as a reversible inhibitor of monoamine oxidase A (RIMA).[1] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] By inhibiting MAO-A, **harmine** elevates the synaptic concentrations of these neurotransmitters, significantly altering monoaminergic tone.[5][6] This mechanism is critical for the oral activity of N,N-dimethyltryptamine (DMT) in ayahuasca, as MAO-A inhibition by **harmine** prevents the first-pass metabolism of DMT in the gut and liver, allowing it to reach the central nervous system.[2][7] **Harmine** exhibits high potency and selectivity for MAO-A over MAO-B.[1]

Interaction with Serotonergic Systems

Harmine demonstrates a notable affinity for the serotonin 5-HT_{2A} receptor, a G protein-coupled receptor that is the primary molecular target for classic hallucinogens like LSD and psilocybin.[1][8] While its binding is confirmed, its functional activity at this receptor remains a subject of investigation. Some evidence suggests that its effects may be indirect or antagonistic in certain tissues.[1] However, **harmine** has been shown to increase dopamine release in the nucleus accumbens in a 5-HT_{2A} receptor-dependent manner, an effect that is reversed by the 5-HT_{2A} antagonist ketanserin.[1][9] This indicates a complex interplay between **harmine**, the serotonergic system, and downstream dopaminergic pathways.

Other Relevant Molecular Targets

Beyond MAO-A and 5-HT_{2A}, **harmine** interacts with several other targets that may contribute to its overall pharmacological profile:

- **Imidazoline I₂ Receptors:** **Harmine** binds with very high affinity to I₂ receptors, and it has been proposed that this interaction could be involved in its hallucinogenic effects.[1]
- **DYRK1A:** **Harmine** is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopment and neurodegenerative diseases.[1][10]
- **Dopamine Transporter (DAT):** It acts as a very weak dopamine reuptake inhibitor.[1]

Quantitative Pharmacological Data

The affinity and inhibitory potency of **harmine** at various molecular targets have been quantified through numerous in vitro studies.

Table 1: Receptor Binding Affinities (K_i) and Inhibitory Concentrations (IC_{50}) of Harmine

Target	Parameter	Value (nM)	Reference(s)
Monoamine Oxidase A (MAO-A)	K_i	16.9	[1]
IC_{50}	2.0 - 380	[1][3]	
Serotonin Receptor 5-HT _{2A}	K_i	230 - 397	[1][4]
Serotonin Receptor 5-HT _{2C}	K_i	5,340	[1]
Imidazoline Receptor I ₂	K_i	10	[1]
DYRK1A	K_i or IC_{50}	33 - 700	[1]
Dopamine Transporter (DAT)	IC_{50}	12,000	[1]
Dopamine Receptor D ₂	K_i	>10,000	[1]
Serotonin Receptor 5-HT _{1A}	K_i	>10,000	[1]
GABA-A (Benzodiazepine Site)	K_i	>10,000	[1]
Opioid Receptors (μ , δ , κ)	K_i	No significant affinity	[1][11]

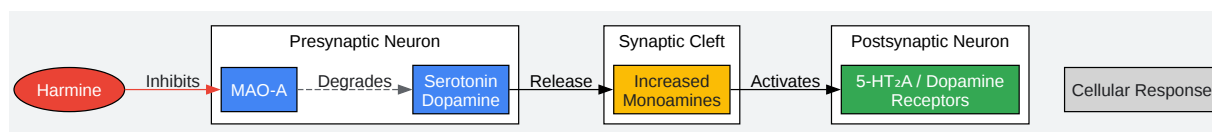
Note: The smaller the K_i or IC_{50} value, the higher the potency/affinity.

Table 2: Effective and Psychoactive Doses of Harmine in Humans

Route of Administration	Effect	Dose Range	Reference(s)
Oral	MAO-A Inhibition (with DMT)	140 - 190 mg	[1]
Hallucinogenic Effects	≥ 300 mg	[1]	
Maximum Tolerated Dose (Single)	100 - 200 mg (~2.7 mg/kg)	[12]	
Intravenous	Hallucinogenic Effects	150 - 200 mg	[1][12]
Subcutaneous	Hallucinogenic Effects	25 - 75 mg	[1]

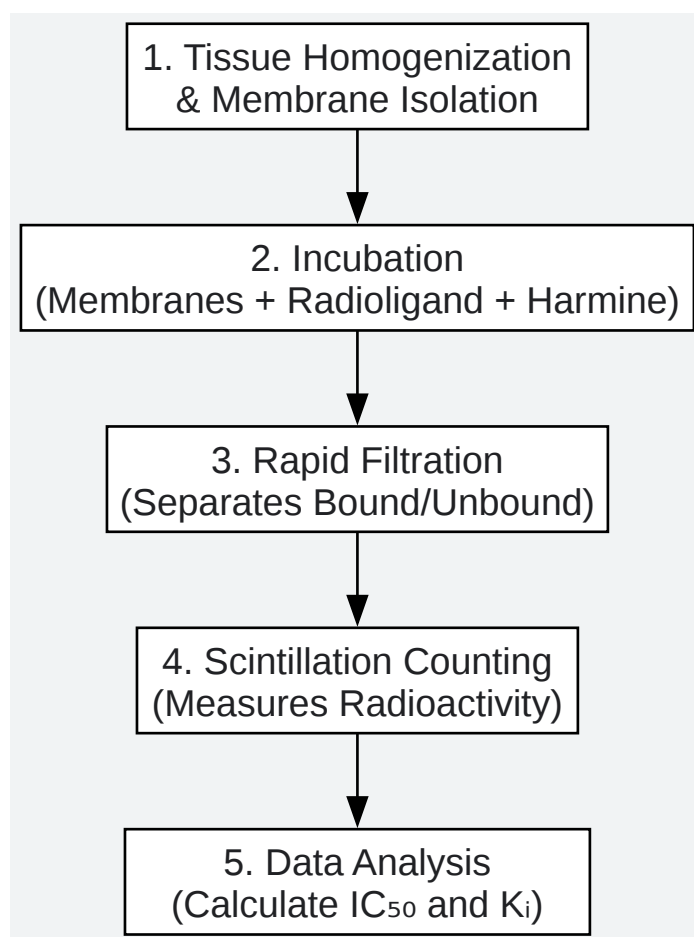
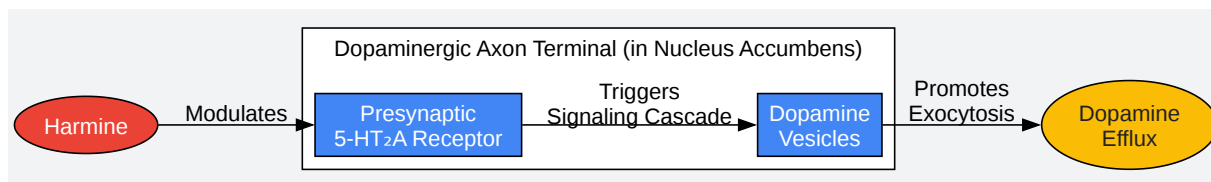
Key Signaling Pathways and Workflows

The hallucinogenic effects of **harmine** are underpinned by its modulation of specific neurochemical signaling cascades.



[Click to download full resolution via product page](#)

Caption: MAO-A Inhibition Signaling Cascade.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Harmine - Wikipedia [en.wikipedia.org]
- 2. Harmine | MAOI, Psychoactive, Ayahuasca | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β -Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 7. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT_{2A} receptor - Wikipedia [en.wikipedia.org]
- 9. Harmine augments electrically evoked dopamine efflux in the nucleus accumbens shell [pubmed.ncbi.nlm.nih.gov]
- 10. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid "Harmine" - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of ibogaine and harmaline congeners based on radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the hallucinogenic properties of harmine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663883#understanding-the-hallucinogenic-properties-of-harmine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com